molecular formula C27H20N2O2S B2438263 N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide CAS No. 306737-28-0

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2438263
CAS No.: 306737-28-0
M. Wt: 436.53
InChI Key: YNRVVECAUSSSBE-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide (CAS 306737-28-0) is a high-value chemical building block for drug discovery and medicinal chemistry research. This compound features a 4,5-diphenylthiazole core, a privileged structure in pharmacology known for its diverse biological activities. The molecular formula is C27H20N2O2S, with a molecular weight of 436.5 g/mol. Its structure, which incorporates a lipophilic naphthalene ring system, contributes to its potential for target interaction and membrane permeability. Scientific literature highlights the significant research interest in thiazole-carboxamide derivatives. Compounds with this hybrid structure have demonstrated potent antitumor activity in vitro against a panel of human cancer cell lines, suggesting the thiazole ring in combination with a carboxamide moiety is highly favorable for cytotoxicity . Furthermore, recent studies indicate that thiazole-carboxamide derivatives can function as potent negative allosteric modulators of AMPA receptors (AMPARs) in the central nervous system . By inhibiting AMPAR-mediated currents, these compounds show promising neuroprotective potential, which could be relevant for researching treatments for neurological conditions such as epilepsy and Alzheimer's disease . This product is provided for research purposes in chemical biology, hit-to-lead optimization, and mechanism of action studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-31-23-17-21-15-9-8-14-20(21)16-22(23)26(30)29-27-28-24(18-10-4-2-5-11-18)25(32-27)19-12-6-3-7-13-19/h2-17H,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRVVECAUSSSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor, such as a substituted benzaldehyde, with thioamide under acidic conditions.

    Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with a naphthalene derivative, such as 3-methoxynaphthalene-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The final step involves the formation of the carboxamide bond, typically achieved by reacting the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carboxamide group, potentially leading to the formation of amines or thioethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or thioethers.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects involves:

    Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-naphthamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-hydroxybenzamide

Uniqueness

  • Structural Features : The presence of both a thiazole ring and a naphthalene ring in the same molecule is relatively unique, providing a combination of electronic and steric properties that can be fine-tuned for specific applications.
  • Functional Groups : The methoxy and carboxamide groups offer additional sites for chemical modification, enhancing the compound’s versatility in research and industrial applications.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C27H20N2O2SC_{27}H_{20}N_{2}O_{2}S and a molecular weight of 436.52 g/mol. Its structure includes a thiazole ring and a methoxynaphthalene moiety, contributing to its diverse biological activities. The presence of functional groups such as the amide group (-CONH-) and methoxy group (-OCH₃) enhances its reactivity and interaction with biological targets.

Interaction with Biological Targets

Research indicates that this compound may interact with various enzymes and receptors. Techniques such as molecular docking studies have been employed to predict its binding affinities. These interactions are crucial for understanding the compound's therapeutic potential.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Anticancer Activity

  • Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown selective toxicity in melanoma cells, indicating potential as an alternative chemotherapeutic agent .

2. Antimicrobial Properties

  • Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar effects against bacterial and fungal pathogens.

3. Anti-inflammatory Effects

  • Compounds with thiazole rings are often associated with anti-inflammatory properties. The unique structure of this compound may enhance such effects compared to other thiazole derivatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-3-methoxynaphthalene-2-carboxamideSimilar naphthalene structure with a methyl groupAnticancer properties
N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamideChlorine substituent on phenyl ringAntimicrobial activity
4,5-DiphenylthiazoleCore thiazole structure without naphthaleneAnti-inflammatory effects

The unique combination of both thiazole and naphthalene components in this compound may enhance its biological activity compared to other compounds lacking one of these moieties.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to thiazoles and naphthalenes:

  • Anticancer Studies : In vitro assays revealed that derivatives similar to this compound induced cell cycle arrest in melanoma cells and exhibited selective cytotoxicity compared to normal cells .
  • Antimicrobial Assays : Research on structurally related compounds has shown promising results against various bacterial strains, suggesting that this compound could also be effective against microbial infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

The synthesis of this thiazole-carboxamide derivative typically involves:

  • Stepwise functionalization : Reacting chloroacetyl intermediates with amines or sulfur-containing reagents under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) to form the thiazole core .
  • Cyclization : Using iodine and triethylamine in DMF to facilitate ring closure, with reaction times optimized between 1–6 hours to balance yield and purity .
  • Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity. Yield optimization often requires precise temperature control (50–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • ¹H/¹³C NMR : Essential for confirming substituent positions on the thiazole and naphthalene rings. Aromatic proton signals in the δ 7.0–8.5 ppm range and methoxy groups at δ ~3.9 ppm are diagnostic .
  • FT-IR : Carboxamide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) validate functional groups .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns, with deviations <2 ppm indicating purity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular interactions?

  • Graph-set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H⋯A motifs) into discrete (e.g., R₂²(8)) or infinite patterns. This reveals how intermolecular interactions stabilize crystal packing .
  • Directionality : Use crystallographic software (e.g., Mercury) to measure bond angles and distances. For example, O–H⋯N interactions (2.6–2.8 Å) between the methoxy group and thiazole nitrogen may dominate .

Q. What methodologies validate crystallographic data for this compound, particularly with structural anomalies?

  • SHELXL refinement : Iterative least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. R-factor convergence <5% ensures accuracy .
  • Twinned data handling : Use the TWIN/BASF commands in SHELXL to model overlapping reflections in cases of pseudo-merohedral twinning .
  • Platon validation : Check for missed symmetry, voids, and incorrect space group assignments .

Q. How should researchers design in vitro antitumor assays, and what controls ensure reproducibility?

  • MTT assay protocol : Use adherent cancer cell lines (e.g., NCI-60 panel) with 72-hour exposure. Normalize viability to untreated controls and include cisplatin as a positive control .
  • Dose-response curves : Test 10⁻⁴–10⁻⁹ M concentrations in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Mitochondrial toxicity controls : Include tetrazolium reduction inhibitors (e.g., rotenone) to confirm specificity .

Q. How can conflicting biological activity data across studies be resolved?

  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., leukemia vs. solid tumors) to identify lineage-specific efficacy trends .
  • Experimental replication : Standardize assay conditions (e.g., serum concentration, passage number) to minimize variability. Cross-validate with alternative assays (e.g., clonogenic survival) .
  • Structural validation : Re-examine compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .

Q. What computational strategies complement SAR studies of derivatives?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for substitution .
  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like tubulin or kinases. Prioritize derivatives with improved docking scores for synthesis .
  • QSAR modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity trends .

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